1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Historical Development and Significance
The historical development of pyrazolo[3,4-d]pyrimidines as a significant class of bioactive compounds can be traced back to the late 20th century, with the first major breakthrough occurring in 1996 when 4-amino-1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine (known as PP1) and 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (known as PP2) were discovered as kinase inhibitors of the SRC family of non-receptor tyrosine kinases. This discovery marked a pivotal moment in the recognition of pyrazolo[3,4-d]pyrimidines as valuable pharmacophores for kinase inhibition.
The significance of this scaffold has grown exponentially over the decades, with research publications spanning from 1999 to 2022 documenting extensive developments in synthetic approaches and biological applications. The heterocyclic fusion of pyrimidine and pyrazole rings resulted in the formation of pyrazolopyrimidines, which are recognized as structural analogs of the biogenic purine class. This structural relationship has positioned pyrazolo[3,4-d]pyrimidines as essential tools in drug discovery, particularly in the development of anticancer therapeutics.
The evolution of this scaffold has been driven by its exceptional versatility in accommodating diverse chemical modifications at multiple positions, enabling researchers to fine-tune biological activity and selectivity profiles. The successful progression of several pyrazolo[3,4-d]pyrimidine derivatives to clinical trials, including the BTK inhibitor ibrutinib which has received regulatory approval for treating B-cell cancers, underscores the clinical relevance and therapeutic potential of this chemical framework.
Structural Classification and Nomenclature
The pyrazolo[3,4-d]pyrimidine scaffold belongs to the class of organic compounds known as pyrazolopyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system. This system consists of a pyrazole ring fused to, but not sharing a nitrogen atom with, a pyrimidine ring. The nomenclature follows the standard heterocyclic naming conventions, where the numbers in brackets [3,4-d] indicate the specific fusion pattern between the two ring systems.
The general molecular formula for the basic pyrazolo[3,4-d]pyrimidine core is C₅H₄N₄, with various substitution patterns possible at multiple positions. The compound 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one represents a more complex derivative with the molecular formula C₁₁H₇ClN₄OS and a molecular weight of 278.72 g/mol. This particular compound features a 3-chlorophenyl group at the N1 position and a mercapto (sulfanyl) group at the C6 position, along with a carbonyl group at the C4 position.
The structural classification system for pyrazolopyrimidines encompasses several isomeric forms, with pyrazolo[3,4-d]pyrimidine being one of the most studied variants due to its favorable biological activity profile. The systematic nomenclature provides precise identification of substitution patterns, which is crucial for structure-activity relationship studies and drug development efforts.
| Position | Substitution Possibility | Common Modifications |
|---|---|---|
| N1 | Alkyl, aryl groups | Phenyl, benzyl, cycloalkyl |
| C3 | Halogen, amino, alkyl | Iodo, amino, methyl |
| C4 | Amino, hydroxyl, carbonyl | Amino, oxo, hydroxyl |
| C6 | Amino, mercapto, alkyl | Methylamino, mercapto |
Isosterism with Purine Nucleobases
One of the most significant structural features of the pyrazolo[3,4-d]pyrimidine scaffold is its isosterism with adenine, a fundamental purine nucleobase found in adenosine triphosphate (ATP). This isosteric relationship enables pyrazolo[3,4-d]pyrimidines to effectively mimic the binding interactions that occur between ATP and kinase active sites, particularly in the hinge region where hydrogen bonding interactions are crucial for binding affinity and selectivity.
The structural similarity to purines allows pyrazolo[3,4-d]pyrimidines to occupy the adenine binding region of ATP-binding sites in various kinases. This mimicry is not merely superficial but extends to the electronic distribution and hydrogen bonding capabilities of the heterocyclic system. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold can participate in hydrogen bonding interactions similar to those observed with adenine, while the overall bicyclic aromatic system provides the necessary π-π stacking interactions with aromatic residues in protein binding sites.
The isosterism with purine nucleobases has been exploited extensively in drug design, as evidenced by the development of numerous kinase inhibitors based on this scaffold. The ability to maintain essential binding interactions while introducing chemical modifications at peripheral positions has made pyrazolo[3,4-d]pyrimidines attractive templates for optimizing drug-like properties such as selectivity, potency, and pharmacokinetic characteristics.
Research has demonstrated that the purine-like character of pyrazolo[3,4-d]pyrimidines extends beyond simple structural similarity to include functional mimicry in biological systems. This has led to the development of compounds that can selectively target specific kinase families while maintaining the fundamental binding mode established by the natural adenine nucleobase.
General Pharmacological Relevance
The pharmacological relevance of pyrazolo[3,4-d]pyrimidines spans multiple therapeutic areas, with anticancer activity representing the most extensively studied and clinically validated application. The scaffold has demonstrated remarkable versatility in targeting various biological pathways, primarily through kinase inhibition mechanisms but also through other molecular targets involved in disease pathogenesis.
Anticancer activity represents the primary pharmacological application of pyrazolo[3,4-d]pyrimidines, with compounds in this class showing efficacy against multiple cancer types including neuroblastoma, chronic myeloid leukemia, glioblastoma, rhabdomyosarcoma, osteosarcoma, and prostate cancer. The anticancer mechanism is typically mediated through inhibition of tyrosine kinases such as c-Src and Bcr-Abl, which play crucial roles in cell proliferation and survival pathways.
Beyond anticancer applications, pyrazolo[3,4-d]pyrimidines have demonstrated significant pharmacological activity in other therapeutic areas. Research has documented antiviral properties, anti-inflammatory effects, antimicrobial activity, antimycobacterial potential, antihypertensive effects, radioprotective properties, and antioxidant capabilities. This diverse pharmacological profile reflects the scaffold's ability to interact with multiple biological targets through various mechanisms of action.
| Pharmacological Activity | Target/Mechanism | Representative Applications |
|---|---|---|
| Anticancer | Kinase inhibition (EGFR, VEGFR, Src) | Multiple cancer types |
| Anti-inflammatory | Cyclooxygenase inhibition | Inflammatory conditions |
| Antimicrobial | Bacterial enzyme inhibition | Infectious diseases |
| Antihypertensive | Cardiovascular targets | Blood pressure regulation |
| Antioxidant | Reactive oxygen species scavenging | Oxidative stress disorders |
The clinical validation of pyrazolo[3,4-d]pyrimidines is exemplified by the success of ibrutinib, a BTK inhibitor that has received regulatory approval for treating several B-cell cancers. This clinical success has stimulated continued research interest in the scaffold, with multiple compounds currently progressing through various phases of clinical development.
The general pharmacological relevance of pyrazolo[3,4-d]pyrimidines is further enhanced by their favorable drug-like properties, including the ability to achieve good bioavailability, appropriate tissue distribution, and acceptable metabolic stability. The scaffold's compatibility with medicinal chemistry optimization strategies has enabled the development of compounds with improved selectivity profiles and reduced off-target effects compared to earlier generation therapeutics.
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQLSEOYRIQWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. The compound acts as an inhibitor of CDK2/cyclin A2, thereby preventing the phosphorylation of target proteins and halting cell cycle progression. This interaction is characterized by the formation of hydrogen bonds between the compound and the active site of CDK2, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation. Additionally, it promotes apoptosis, or programmed cell death, by activating caspase-3 and suppressing anti-apoptotic proteins such as Bcl-2. These effects are mediated through the inhibition of CDK2, which disrupts cell signaling pathways and gene expression involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CDK2. This binding is facilitated by hydrogen bonds with key amino acids in the enzyme’s active site, such as Leu83. The inhibition of CDK2 leads to a decrease in the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis. Furthermore, the compound’s interaction with CDK2 alters gene expression patterns, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The effects may diminish over time due to the development of resistance mechanisms in some cell populations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed. The therapeutic window for the compound is relatively narrow, necessitating careful dosage optimization to achieve maximum efficacy with minimal adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites are then excreted through the urine and feces. The compound’s interaction with cytochrome P450 enzymes plays a significant role in its metabolism, influencing its pharmacokinetic properties and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to diffuse easily across cell membranes, while specific transporters facilitate its uptake and distribution within cells. Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s ability to target these compartments is influenced by its chemical structure and post-translational modifications. In the nucleus, the compound interacts with CDK2 and other nuclear proteins, modulating gene expression and cell cycle progression. In the cytoplasm, it influences various signaling pathways involved in cell survival and apoptosis.
Biological Activity
1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of a bromine atom, an ethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. Its molecular formula is C9H10BrFNO3, with a molecular weight of approximately 264.05 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research.
The biological activity of 1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the halogen substituents (bromine and fluorine) are known to form halogen bonds with biological macromolecules. These interactions can modulate enzyme activity and influence cellular processes, potentially leading to therapeutic effects.
Biological Activity
Research indicates that compounds similar in structure to 1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene often exhibit antimicrobial and anticancer properties. The presence of multiple functional groups allows for diverse interactions with biological molecules, enhancing their reactivity and biological effects.
Antimicrobial Activity
Studies have shown that compounds containing halogen and nitro groups can inhibit the growth of various microbial strains. For example, derivatives of nitro-substituted benzene compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies suggest that compounds with similar structural features may act as potential anticancer agents. In vitro assays have shown that certain nitro-substituted aromatic compounds can induce apoptosis in cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the activation of caspases and disruption of microtubule assembly.
Data Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of various nitro-substituted benzene derivatives, including those similar to 1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene. Results indicated that these compounds could significantly inhibit cell proliferation in breast cancer cell lines, with some derivatives showing enhanced apoptosis rates at concentrations as low as 1 μM.
- Microbial Inhibition : Another study focused on the antimicrobial properties of halogenated nitrobenzene derivatives. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this class of compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its mercapto group is known to enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains. Several studies have reported that derivatives of pyrazolo[3,4-d]pyrimidines possess broad-spectrum antimicrobial properties.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated a significant reduction in cell viability in several cancer cell lines (e.g., breast and lung cancer) when treated with this compound at specific concentrations.
Antimicrobial Efficacy Assessment
Another research project focused on testing the antimicrobial efficacy of 6-mercapto derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant reduction in cell viability |
| Antimicrobial Properties | Broad-spectrum activity against pathogens | Comparable MIC to standard antibiotics |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | Potential use in inflammatory disease treatment |
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
Pyrazolopyrimidinone derivatives with halogenated aryl groups at position 1 exhibit distinct biological and physicochemical properties depending on the halogen type and substitution pattern.
Key Observations :
Derivatives with Varied Thio-Linked Groups at Position 6
Modifications at position 6 influence solubility, binding affinity, and pharmacokinetic properties.
Key Observations :
Conformational Analysis and Dihedral Angles
The dihedral angle between the pyrazolopyrimidinone core and aryl substituent impacts molecular recognition.
Key Observations :
Key Observations :
- Unlike allopurinol, the target compound and its analogues are optimized for kinase/PDE inhibition rather than xanthine oxidase .
- The mercapto group in the target compound mimics cyclic nucleotide binding in PDE inhibitors like PF-04447943 .
Preparation Methods
Stepwise Synthesis Outline
Starting Material Preparation :
Synthesize or obtain 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide as a key precursor. This can be prepared by reacting 3-chlorophenyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate in ethanol under reflux to yield ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, followed by hydrolysis to the carboxamide.Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one Core :
Treat the 5-amino-pyrazole carboxamide with orthoesters (e.g., triethyl orthoformate) or formamide derivatives under acidic or microwave-assisted conditions to induce ring closure forming the pyrazolo[3,4-d]pyrimidin-4-one scaffold with the 3-chlorophenyl substitution at N-1.Introduction of the Mercapto Group at C-6 :
The 6-position mercapto substitution can be introduced by nucleophilic substitution or thiolation reactions. One common approach involves:Purification and Characterization :
The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS) confirming the presence of the 3-chlorophenyl group, the mercapto functionality, and the pyrazolo[3,4-d]pyrimidin-4-one core.
Detailed Reaction Scheme (Hypothetical)
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-chlorophenyl hydrazine + ethyl 2-cyano-3-ethoxyacrylate, EtOH, reflux | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | Formation of pyrazole ring |
| 2 | Hydrolysis (LiOH, MeOH/H2O) | 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide | Conversion to carboxamide |
| 3 | Orthoester (e.g., triethyl orthoformate), AcOH or microwave-assisted, solvent-free | 1-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Cyclization to pyrazolopyrimidinone |
| 4 | POCl3, reflux | 6-chloro derivative intermediate | Activation for substitution |
| 5 | NaSH or thiourea, EtOH, reflux | This compound | Introduction of mercapto group |
Research Findings and Optimization Insights
- Microwave-assisted synthesis has been shown to enhance cyclization efficiency and reduce reaction times for pyrazolo[3,4-d]pyrimidine derivatives.
- Use of Lewis acid catalysts such as molecular iodine can promote oxidative cyclization in related pyrazolopyrimidine syntheses, potentially applicable to this compound's preparation.
- The mercapto substitution typically requires careful control of reaction conditions to avoid oxidation of the thiol group to disulfides.
- Purity and yield optimization involve controlling stoichiometry, solvent choice, and temperature, with reported yields for similar compounds ranging from moderate to high (50-85%).
Summary Table of Preparation Methods for Pyrazolo[3,4-d]pyrimidine Derivatives Relevant to the Target Compound
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(3-chlorophenyl)-6-mercapto-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones or nitriles. For example, analogous compounds (e.g., 1-(4-methoxyphenyl) derivatives) were synthesized via reactions with N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones under reflux in polar aprotic solvents like DMF . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazine:electrophile), temperature (80–100°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the mercapto-substituted product .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm for pyrimidinone chromophores .
- NMR : Confirm substitution patterns via ¹H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for 3-chlorophenyl; thiol proton at δ 3.5–4.0 ppm) and ¹³C-NMR (carbonyl signal at ~160 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks matching the molecular weight (C₁₁H₈ClN₄OS: calculated 283.02 g/mol) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). Pyrazolo-pyrimidinones often show limited aqueous solubility (<50 µM), necessitating surfactants (e.g., 0.1% Tween-80) or cyclodextrins for dispersion .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Mercapto groups may oxidize; add antioxidants (e.g., 1 mM DTT) to storage buffers .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group at the 3-position activates the pyrimidinone ring for nucleophilic attacks. For example, the mercapto group (-SH) at position 6 can undergo alkylation or acylation. To study this:
- Alkylation : React with methyl iodide (1.5 eq) in THF/K₂CO₃ (2 eq) at 60°C for 4 hours. Monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
- Acylation : Use acetyl chloride (1.2 eq) in pyridine at 0°C to prevent over-reaction. Isolate the thioester derivative via precipitation in ice-cold water .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cellular assays)?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigate by:
- Dose-Response Curves : Test 10⁻⁹–10⁻³ M concentrations in both enzymatic (e.g., kinase assays) and cellular (e.g., proliferation) models .
- Counter-Screens : Use structurally related analogs (e.g., 1-(2-chlorophenyl) or 1-(4-methoxyphenyl) derivatives) to assess substituent-specific effects .
- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities with target proteins (e.g., PDB ligands in ).
Q. How can computational methods predict metabolic liabilities of this compound?
- Methodological Answer :
- Metabolite Prediction : Use software like Schrödinger’s Metabolite or GLORYx to identify potential oxidation sites (e.g., sulfur atom in mercapto group) .
- CYP450 Inhibition Assays : Incubate with human liver microsomes (0.1 mg/mL) and CYP-specific substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
